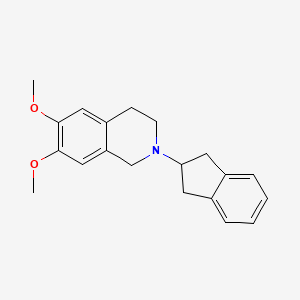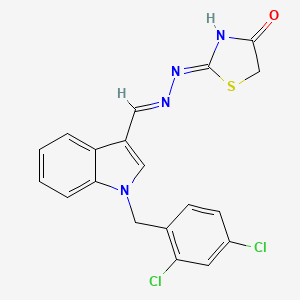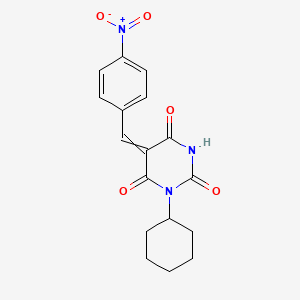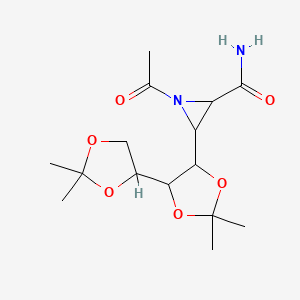
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as L-745,870, is a selective dopamine D4 receptor antagonist. The compound has been extensively studied for its potential applications in neurological and psychiatric disorders.
作用机制
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline acts as a selective antagonist of dopamine D4 receptors. By blocking the activity of these receptors, 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can modulate the release of dopamine in various regions of the brain. The precise mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve the regulation of dopamine signaling pathways in the brain.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to modulate dopamine release in various regions of the brain, including the striatum and prefrontal cortex. 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to improve cognitive performance in animal models of ADHD and schizophrenia. Additionally, 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments. The compound has a high affinity for dopamine D4 receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. Additionally, the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been optimized to produce high yields and purity, making it suitable for use in a wide range of research applications.
One limitation of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is its selectivity for dopamine D4 receptors. While this selectivity makes it a useful tool for studying the role of these receptors in various conditions, it also limits its potential applications in other areas of research.
未来方向
For research on 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline include exploring its potential therapeutic applications and developing new compounds that target dopamine D4 receptors.
合成方法
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that starts with the reaction of 2-hydroxy-3-methoxybenzaldehyde with 2,3-dihydroindene in the presence of a base. The resulting product is then subjected to a series of reactions, including a Pictet-Spengler reaction, to yield the final compound. The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been optimized to produce high yields and purity, making it suitable for research applications.
科学研究应用
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in neurological and psychiatric disorders. The compound has been shown to have a high affinity for dopamine D4 receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been used in preclinical studies to investigate its potential therapeutic effects in conditions such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
属性
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-22-19-11-16-7-8-21(13-17(16)12-20(19)23-2)18-9-14-5-3-4-6-15(14)10-18/h3-6,11-12,18H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHVDZTGVKBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3CC4=CC=CC=C4C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5464607 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6136139.png)

![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6136162.png)

![1-(cyclohexylmethyl)-3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6136193.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136201.png)
![methyl [1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6136202.png)
![3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B6136211.png)
![6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6136215.png)



![2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6136235.png)